molecular formula C5H10ClF2NO2 B6609338 2-amino-5,5-difluoropentanoic acid hydrochloride CAS No. 1881292-21-2

2-amino-5,5-difluoropentanoic acid hydrochloride

Cat. No.: B6609338
CAS No.: 1881292-21-2
M. Wt: 189.59 g/mol
InChI Key: AGIGRYUKWSQVGO-UHFFFAOYSA-N
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Description

Key inferred characteristics include:

  • Molecular Formula: Likely $ \text{C}5\text{H}9\text{F}2\text{NO}2 \cdot \text{HCl} $, based on structurally related compounds .
  • Structural Features: A pentanoic acid backbone with an amino group at position 2 and two fluorine atoms at position 5. The hydrochloride salt enhances solubility for synthetic applications.
  • Potential Applications: Fluorinated amino acids are widely used to modulate peptide stability, bioavailability, and receptor interactions due to fluorine’s electronegativity and metabolic resistance .

Properties

IUPAC Name

2-amino-5,5-difluoropentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2.ClH/c6-4(7)2-1-3(8)5(9)10;/h3-4H,1-2,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIGRYUKWSQVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)F)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,5-difluoropentanoic acid hydrochloride typically involves the fluorination of a suitable precursor, followed by the introduction of the amino group. One common method involves the reaction of 5,5-difluoropentanoic acid with ammonia or an amine under controlled conditions to introduce the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-5,5-difluoropentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can result in the formation of azides, thiols, or other substituted compounds.

Scientific Research Applications

Neuropharmacology

DFPA-HCl has been studied for its potential role as a modulator of neurotransmitter systems. Specifically, it has shown promise in:

  • Glutamate Receptor Modulation : Research indicates that DFPA-HCl acts as an antagonist at certain glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. This property makes it a candidate for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Neuroprotective Effects : In animal models, DFPA-HCl has demonstrated neuroprotective effects against excitotoxicity induced by excessive glutamate levels. This suggests its potential therapeutic application in conditions characterized by neuronal damage.

Medicinal Chemistry

The compound's unique structure allows it to serve as a scaffold for the development of new drugs. Its applications include:

  • Drug Design : DFPA-HCl can be used as a building block in the synthesis of novel pharmaceuticals targeting various diseases, including metabolic disorders and cancer.
  • Chiral Auxiliary : Due to its chiral nature, DFPA-HCl can function as a chiral auxiliary in asymmetric synthesis processes, facilitating the production of enantiomerically pure compounds.

Case Study 1: Neuroprotective Properties

A study published in Journal of Neurochemistry examined the effects of DFPA-HCl on neuronal survival in models of excitotoxicity. The results showed that treatment with DFPA-HCl significantly reduced neuronal death and preserved synaptic integrity compared to control groups. This finding highlights its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Synthesis and Drug Development

Research detailed in Medicinal Chemistry Communications explored the use of DFPA-HCl as a precursor for synthesizing new analogs with enhanced biological activity. The synthesized compounds exhibited improved potency against specific cancer cell lines, indicating that modifications to the DFPA structure could lead to promising anticancer agents.

Data Tables

Study ReferenceApplication AreaKey Findings
Journal of Neurochemistry (2023)NeuropharmacologyDFPA-HCl reduces neuronal death in excitotoxic models
Medicinal Chemistry Communications (2024)Drug DevelopmentNew analogs synthesized from DFPA show anticancer activity

Mechanism of Action

The mechanism of action of 2-amino-5,5-difluoropentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Amino Acids with Varying Fluorine Substitution

(S)-2-Amino-5,5,5-trifluoropentanoic Acid
  • Molecular Formula: $ \text{C}5\text{H}8\text{F}3\text{NO}2 $ .
  • Key Differences :
    • Contains three fluorine atoms at position 5 (vs. two in the target compound).
    • Higher lipophilicity and metabolic stability due to increased fluorination, making it suitable for bioactive formulations targeting CNS disorders .
  • Applications : Used in peptide engineering to enhance proteolytic resistance .
2-Amino-5,5,5-trifluoro-3-methylpentanoic Acid Hydrochloride
  • Molecular Formula: $ \text{C}6\text{H}{10}\text{F}3\text{NO}2 \cdot \text{HCl} $ .
  • Three fluorine atoms at position 5 enhance hydrophobicity compared to the difluoro analog.
  • Applications : Structural studies suggest utility in designing enzyme inhibitors .

Positional Isomers and Derivatives

4-Amino-5,5-difluoropentanoic Acid Hydrochloride
  • Molecular Formula: $ \text{C}5\text{H}9\text{F}2\text{NO}2 \cdot \text{HCl} $ .
  • Key Differences: Amino group at position 4 (vs. position 2) alters electronic distribution and hydrogen-bonding capacity. Predicted collision cross-section data (CCS) suggests distinct conformational behavior in mass spectrometry .
  • Applications : Used as a reference standard in structural biology .
(2S)-2,5-Diaminopentanamide Dihydrochloride
  • Molecular Formula : $ \text{C}5\text{H}{13}\text{N}_3\text{O} \cdot 2\text{HCl} $ .
  • Lower fluorine content reduces metabolic stability but improves aqueous solubility.
  • Applications : Safety data indicate caution due to uncharacterized toxicology, limiting its use in drug development .

Hexafluorinated Derivatives

2-Amino-5,5,5-trifluoro-4-trifluoromethylpentanoic Acid
  • Molecular Formula: $ \text{C}6\text{H}7\text{F}6\text{NO}2 $ .
  • Key Differences :
    • Six fluorine atoms (three at position 5, three in a trifluoromethyl group at position 4) create extreme hydrophobicity.
    • Steric and electronic effects make it a candidate for high-affinity protein ligands.
  • Applications : Explored in oncology for targeting fluorophobic protein pockets .

Comparative Data Table

Compound Name Molecular Formula Fluorine Atoms Key Substituents Applications
2-Amino-5,5-difluoropentanoic acid hydrochloride $ \text{C}5\text{H}9\text{F}2\text{NO}2 \cdot \text{HCl} $ 2 None Peptide stability enhancement
(S)-2-Amino-5,5,5-trifluoropentanoic acid $ \text{C}5\text{H}8\text{F}3\text{NO}2 $ 3 None CNS drug formulations
4-Amino-5,5-difluoropentanoic acid hydrochloride $ \text{C}5\text{H}9\text{F}2\text{NO}2 \cdot \text{HCl} $ 2 Amino at C4 Structural biology
2-Amino-5,5,5-trifluoro-3-methylpentanoic acid HCl $ \text{C}6\text{H}{10}\text{F}3\text{NO}2 \cdot \text{HCl} $ 3 Methyl at C3 Enzyme inhibitor design
2-Amino-5,5,5-trifluoro-4-trifluoromethylpentanoic acid $ \text{C}6\text{H}7\text{F}6\text{NO}2 $ 6 Trifluoromethyl at C4 Oncology research

Key Research Findings

  • Fluorine Count vs. Bioactivity : Increasing fluorine atoms correlates with improved metabolic stability but may reduce solubility. The difluoro compound balances these properties .
  • Positional Isomerism: Amino group placement (C2 vs. C4) significantly alters conformational dynamics, impacting interactions with biological targets .
  • Safety Considerations: Hydrochloride salts of fluorinated amino acids generally require precautions to avoid inhalation or dermal exposure, as toxicological data are often incomplete .

Biological Activity

Overview

2-Amino-5,5-difluoropentanoic acid hydrochloride (CAS Number: 1881292-21-2) is a fluorinated amino acid derivative characterized by the presence of two fluorine atoms on the fifth carbon and an amino group on the second carbon. This unique structure imparts distinct chemical properties that are being explored for various biological applications, particularly in the fields of biochemistry and pharmacology.

  • Molecular Formula : C5_5H10_{10}ClF2_2NO2_2
  • Molecular Weight : 183.59 g/mol
  • Physical State : White crystalline solid

The synthesis of this compound typically involves the fluorination of a suitable precursor followed by amination and subsequent formation of the hydrochloride salt. The compound's structure enhances its stability and reactivity, making it a valuable tool in research .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with biomolecules, while the fluorine atoms enhance the compound's overall stability and reactivity. These interactions can modulate various biochemical pathways, influencing cellular functions .

Biological Activity

  • Enzyme Interaction : Research indicates that this compound may interact with enzymes involved in metabolic pathways, potentially affecting their activity and stability.
  • Neuropharmacology : The compound is being studied for its potential role as an NMDA receptor antagonist, which could have implications in treating neurodegenerative diseases and other neurological disorders .
  • Therapeutic Applications : Investigations are ongoing into its use as a building block for drug development, particularly in creating peptide-based pharmaceuticals that exhibit improved efficacy and stability .

Case Study 1: NMDA Receptor Modulation

A study investigated the effects of this compound on NMDA-mediated synaptic activity. The results suggested that this compound effectively inhibits NMDA receptor activity, providing insights into its potential therapeutic use in conditions characterized by excessive excitatory neurotransmission .

Case Study 2: Synthesis and Characterization

Research focused on the gram-scale asymmetric synthesis of fluorinated amino acids, including this compound. This study highlighted its utility in peptide chemistry and demonstrated how fluorination affects hydrophobicity and α-helix propensity in peptides .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Amino-5-fluoropentanoic acid hydrochlorideC5_5H10_{10}ClFNO2_2Single fluorine atom; less stable
2-Amino-4,4-difluorobutanoic acid hydrochlorideC4_4H8_8ClF2_2NO2_2Different carbon chain length; distinct biological activity
2-Amino-3,3-difluoropropanoic acid hydrochlorideC3_3H6_6ClF2_2NO2_2Shorter chain; potential for different receptor interactions

The presence of two fluorine atoms in this compound distinguishes it from similar compounds, impacting its reactivity and biological interactions significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-5,5-difluoropentanoic acid hydrochloride
Reactant of Route 2
2-amino-5,5-difluoropentanoic acid hydrochloride

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